tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
The compound “tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate” belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or its derivatives . The synthesis of similar compounds often involves reactions with tert-butyl esters .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrrolidine ring substituted with a tert-butyl ester, an ethyl group, and a hydroxyl group . The exact structure would depend on the positions of these substituents on the ring .
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The presence of this group in the compound could influence its reactivity in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the tert-butyl group is known to increase the hydrophobicity of compounds, which could affect their solubility in different solvents .
Scientific Research Applications
Biodegradation and Environmental Fate
Research on ETBE has identified microorganisms in soil and groundwater capable of aerobically degrading ETBE as a carbon and energy source or via cometabolism with alkanes. This process involves several intermediates, suggesting slow degradation kinetics and potential limitations on ETBE metabolism, with specific genes facilitating this transformation (Thornton et al., 2020).
Synthetic Routes Analysis
The synthesis of vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. This process highlights the role of tert-butyl-based compounds in facilitating high-yield and commercially viable synthetic routes for pharmaceuticals (Mi, 2015).
MTBE Decomposition
The decomposition of MTBE, a compound related to tert-butyl-based ethers, has been explored using radio frequency (RF) plasma reactors. This method demonstrates the potential for transforming MTBE into less harmful substances, providing a framework for environmental remediation technologies (Hsieh et al., 2011).
Environmental Pollution and Remediation
Studies have shown that MTBE and its key intermediate, tert-butyl alcohol (TBA), are biodegradable under specific conditions, with potential for bioaugmentation and biostimulation strategies in groundwater remediation. This research outlines the capabilities and limitations of bioremediation approaches in addressing pollution from similar tert-butyl-based compounds (Schmidt et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFOQRAQOJJDD-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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